Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin
Overview
Description
Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin is a chemical compound with the molecular formula C20H27N5O4 . It has an average mass of approximately 401.46 Da and a monoisotopic mass of 401.21 Da . Unfortunately, detailed information about its specific pharmacological properties or therapeutic applications is scarce.
Molecular Structure Analysis
The compound’s molecular structure comprises a terazosin backbone with an appended destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl moiety. The stereochemistry and spatial arrangement of these components play a crucial role in its biological activity .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antibacterial Activity : Terazosin hydrochloride, synthesized from 2-chloro-6,7-dimethoxy–quinazoline-4-amine and various derivatives including 1,4-bis-(tertrahydrofuran-2-yl) carbonyl piperazine, shows significant antibacterial activity against various bacteria. The synthesis process involves environmentally conscious conditions and the derivatives are characterized using 1H-NMR, MASS, and IR Spectroscopy (Kumar, Rajnish, & Mazumdar, 2021).
Catalytic Activity in Biomass-Derived Solvents : 2-Methyltetrahydrofuran (MeTHF), a biomass-derived solvent, shows enhanced catalytic activity and thermostability in biocatalysis and organometallic reactions. It's particularly effective for the regioselective acylation of nucleosides, demonstrating its potential in sustainable and greener biocatalytic processes (Gao, Liu, Li, & Zong, 2012).
Impurity Analysis
- Impurity in Terazosin : A study identified and isolated an unreported impurity in terazosin, a medication for benign prostatic hyperplasia and hypertension. This impurity was characterized using NMR and Mass Spectrometry and synthesized independently. Biological screening indicated that this compound is not cytotoxic to human tumor cell lines and non-malignant fibroblasts (Brandes, Hoenke, Deigner, & Csuk, 2020).
Chemical Conversion and Synthesis
- Conversion of Furfural to 2-methyltetrahydrofuran : A study demonstrated the efficient one-pot conversion of furfural into 2-methyltetrahydrofuran using non-precious metal catalysts. This process includes the conversion of furfural into 2-methylfuran over Co-based catalysts and then into 2-methyltetrahydrofuran over Ni-based catalysts. The study provides valuable insights for future design of 2-methyltetrahydrofuran catalysts (Liu et al., 2020).
properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(5S)-5-methyloxolan-2-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-12-4-5-15(29-12)19(26)24-6-8-25(9-7-24)20-22-14-11-17(28-3)16(27-2)10-13(14)18(21)23-20/h10-12,15H,4-9H2,1-3H3,(H2,21,22,23)/t12-,15?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXGJHSYGLAWLN-SFVWDYPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(O1)C(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113236 | |
Record name | [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin | |
CAS RN |
1177261-85-6 | |
Record name | [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177261-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Destetrahydrofuranyl-5-methyltetrahydrofuran-2-yl terazosin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl][(5S)-tetrahydro-5-methyl-2-furanyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESTETRAHYDROFURANYL-5-METHYLTETRAHYDROFURAN-2-YL TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0C166ET1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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